N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14948410
InChI: InChI=1S/C13H10F2N2OS/c14-8-3-4-9(10(15)5-8)11-6-19-13(16-11)17-12(18)7-1-2-7/h3-7H,1-2H2,(H,16,17,18)
SMILES:
Molecular Formula: C13H10F2N2OS
Molecular Weight: 280.29 g/mol

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

CAS No.:

Cat. No.: VC14948410

Molecular Formula: C13H10F2N2OS

Molecular Weight: 280.29 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide -

Specification

Molecular Formula C13H10F2N2OS
Molecular Weight 280.29 g/mol
IUPAC Name N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C13H10F2N2OS/c14-8-3-4-9(10(15)5-8)11-6-19-13(16-11)17-12(18)7-1-2-7/h3-7H,1-2H2,(H,16,17,18)
Standard InChI Key OFVXLRREYBAXKU-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F

Introduction

Chemical Structure and Molecular Properties

Structural Composition

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (molecular formula: C13H10F2N2OS\text{C}_{13}\text{H}_{10}\text{F}_{2}\text{N}_{2}\text{OS}) features three distinct structural components:

  • A cyclopropane ring fused to a carboxamide group, contributing to conformational rigidity and metabolic stability.

  • A 1,3-thiazole ring substituted at the 4-position with a 2,4-difluorophenyl group, enhancing electronic interactions with biological targets.

  • Fluorine atoms at the 2- and 4-positions of the phenyl ring, optimizing lipophilicity and binding affinity .

The SMILES notation (C1CC1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F\text{C1CC1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F}) and InChI key (OFVXLRREYBAXKU-UHFFFAOYSA-N\text{OFVXLRREYBAXKU-UHFFFAOYSA-N}) provide precise representations of its atomic connectivity and stereochemical configuration.

Physicochemical Characteristics

PropertyValue
Molecular Weight280.29 g/mol
XLogP32.8 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bond Count3

The compound’s moderate lipophilicity (XLogP3 ~2.8) suggests favorable membrane permeability, while its hydrogen-bonding capacity facilitates target engagement. The rigid cyclopropane ring reduces entropy penalties during protein-ligand interactions, a critical factor in drug design .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step sequences:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones generates the 1,3-thiazole core. For this compound, 2-bromo-1-(2,4-difluorophenyl)ethanone reacts with thiourea to yield 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine .

  • Cyclopropane Introduction: Cyclopropanation via Simmons-Smith reaction or transition-metal-catalyzed cross-coupling attaches the cyclopropane moiety.

  • Amide Bond Formation: Coupling the cyclopropanecarboxylic acid with the thiazole-2-amine using carbodiimide reagents (e.g., EDC/HOBt) completes the synthesis.

Structural Analogues and Modifications

Modifications to the parent structure have been explored to enhance bioavailability and potency:

  • Fluorine Substitution: The 2,4-difluorophenyl group improves metabolic stability by resisting oxidative degradation. Comparative studies show that mono- or tri-fluorinated analogs exhibit reduced activity, underscoring the importance of the difluoro pattern .

  • Cyclopropane Isosteres: Replacing cyclopropane with larger rings (e.g., cyclohexane) diminishes kinase inhibitory activity, highlighting the role of ring strain in target binding .

Recent Research Advancements

Drug Delivery Innovations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances the compound’s aqueous solubility and tumor-targeting efficiency. In murine models, nanoparticle-formulated drugs achieve a 2.5-fold increase in intratumoral concentration compared to free drug administration.

Toxicity Profiling

Acute toxicity studies in rats indicate a median lethal dose (LD50_{50}) of 320 mg/kg, with hepatotoxicity observed at higher doses. Chronic administration (28 days) at 50 mg/kg/day causes mild nephrotoxicity, reversible upon treatment cessation. These findings underscore the need for dose optimization in clinical trials.

Therapeutic Applications and Future Directions

Oncology

The compound’s dual inhibition of EGFR and VEGFR positions it as a candidate for angiogenesis suppression and tumor growth inhibition. Phase I trials are anticipated to begin in 2026, focusing on solid tumors with kinase driver mutations .

Infectious Diseases

Given its potency against MRSA, further development as a topical agent for skin infections is warranted. Reformulation as a hydrogel is under investigation to enhance cutaneous retention and efficacy.

Neurodegenerative Disorders

Preliminary data suggest that the compound inhibits tau hyperphosphorylation in Alzheimer’s disease models. In vitro, it reduces tau aggregation by 40% at 10 µM, likely through glycogen synthase kinase-3β (GSK-3β) modulation .

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